Home > Products > Screening Compounds P86185 > Zuclopenthixol dihydrochloride
Zuclopenthixol dihydrochloride - 58045-23-1

Zuclopenthixol dihydrochloride

Catalog Number: EVT-3490616
CAS Number: 58045-23-1
Molecular Formula: C22H27Cl3N2OS
Molecular Weight: 473.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zuclopenthixol dihydrochloride is a typical antipsychotic belonging to the thioxanthene class. [, , , , , ] It acts as a dopamine antagonist, primarily targeting dopamine D1 and D2 receptors in the central nervous system. [, ] While clinically used to manage symptoms of schizophrenia and other psychotic disorders, this analysis focuses solely on its applications in scientific research.

Overview

Zuclopenthixol dihydrochloride is a thioxanthene derivative classified as an antipsychotic medication, primarily used for the treatment of schizophrenia and other psychotic disorders. It functions as a typical neuroleptic, exhibiting antagonistic activity on dopamine D1 and D2 receptors, thereby modulating dopaminergic neurotransmission. The compound is marketed under various brand names, including Clopixol and Cisordinol, and is available in oral and depot formulations.

Source

The compound is synthesized from thioxanthene derivatives, which are polycyclic aromatic compounds characterized by the presence of sulfur in their structure instead of oxygen. Zuclopenthixol dihydrochloride is derived from the parent compound zuclopenthixol, which is itself synthesized through various chemical reactions involving piperazine and chlorothioxanthene derivatives .

Classification

Zuclopenthixol dihydrochloride belongs to the following classifications:

  • Therapeutic Class: Antipsychotic
  • Chemical Class: Thioxanthene derivatives
  • Pharmacological Class: Neuroleptic agents
Synthesis Analysis

Methods

The synthesis of zuclopenthixol dihydrochloride typically involves several key steps:

  1. Formation of Thioxanthene Core: The initial step involves synthesizing the thioxanthene structure through cyclization reactions that introduce the sulfur atom.
  2. Reaction with Piperazine: The thioxanthene derivative is then reacted with piperazine to form the core structure of zuclopenthixol.
  3. Hydrochloride Formation: The final step involves reacting the base form with hydrochloric acid to yield zuclopenthixol dihydrochloride.

Technical Details

The synthesis can be optimized through various methods, including solvent extraction and chromatographic techniques to purify the final product. For instance, one method describes using ethyl acetate and dichloromethane for extraction, followed by purification steps involving drying agents like sodium sulfate .

Molecular Structure Analysis

Structure

The molecular formula for zuclopenthixol dihydrochloride is C22H25ClN2OSC_{22}H_{25}ClN_{2}OS, with a molecular weight of approximately 400.965 g/mol. The structure contains a thioxanthene framework substituted with a piperazine moiety.

Data

  • IUPAC Name: 2-(4-{3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethan-1-ol
  • CAS Number: 53772-83-1
  • SMILES Notation: OCCN1CCN(CC\C=C2\C3=C(SC4=C2C=C(Cl)C=C4)C=CC=C3)CC1 .
Chemical Reactions Analysis

Reactions

Zuclopenthixol dihydrochloride can undergo various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In biological systems, the decanoate ester form can hydrolyze to release active zuclopenthixol.
  2. Metabolism: The compound undergoes metabolic transformations primarily via Cytochrome P450 enzymes, leading to N-dealkylation and glucuronidation .

Technical Details

The metabolic pathways result in metabolites that are generally pharmacologically inactive, which is significant for understanding its therapeutic profile and potential side effects.

Mechanism of Action

Zuclopenthixol dihydrochloride exerts its effects primarily through:

  • Dopamine Receptor Antagonism: It blocks D1 and D2 dopamine receptors in the central nervous system, which helps alleviate symptoms of psychosis.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors, contributing to its antipsychotic effects.

The drug's pharmacokinetics indicate that it reaches peak plasma concentrations approximately four hours post-administration, with a half-life ranging between 12 to 28 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various environmental conditions .

Applications

Zuclopenthixol dihydrochloride is primarily used in:

  • Psychiatric Treatment: Effective for managing schizophrenia and acute psychotic episodes.
  • Depot Formulations: Long-term management through injectable forms allows for sustained release of the active drug over time.

Recent studies have also explored its potential applications beyond psychiatry, including research into its effects on certain cancer pathways due to its structural properties .

Pharmacological Mechanisms of Action

Dopaminergic Receptor Antagonism: D1/D2 Receptor Binding Dynamics

Zuclopenthixol dihydrochloride primarily exerts its antipsychotic effects through competitive antagonism at dopamine D₁ and D₂ receptors in the mesolimbic and mesocortical pathways. This antagonism normalizes dysregulated dopamine transmission implicated in psychotic symptoms [1] [2].

  • D₂ Receptor Affinity: Exhibits subnanomolar binding affinity (Kᵢ = 0.42 nM) for human D₂ receptors, exceeding haloperidol in potency. Prolonged D₂ occupancy (>80%) correlates with symptom reduction in schizophrenia but also underlies extrapyramidal risks [1] [6].
  • D₁ Receptor Selectivity: Binds D₁ receptors (Kᵢ = 1.8 nM) with ~4-fold lower affinity than D₂. This balanced D₁/D₂ blockade may contribute to its lower propensity for negative symptom exacerbation compared to pure D₂ antagonists [1] [3].
  • Binding Kinetics: Demonstrates slow dissociation rates from D₂ receptors (t₁/₂ > 24 hrs), enabling sustained receptor occupancy despite rapid plasma clearance. This "pseudo-irreversible" binding underpins its clinical durability [2] [6].

Table 1: Dopamine Receptor Binding Profile of Zuclopenthixol Dihydrochloride

Receptor SubtypeAffinity (Kᵢ, nM)Relative Selectivity (vs. D₂)Functional Effect
D₂0.421.0 (Reference)Antipsychotic efficacy
D₁1.80.23Modulation of cognitive symptoms
D₃12.50.03Negligible clinical impact
D₄28.30.015Negligible clinical impact

Serotonergic and Adrenergic Modulation: 5-HT2A and α1-Adrenergic Receptor Interactions

Beyond dopamine, zuclopenthixol significantly modulates serotonin 5-HT₂ₐ and α₁-adrenergic receptors, broadening its neuropharmacological impact [1] [7].

  • 5-HT₂ₐ Antagonism: High-affinity binding (Kᵢ = 4.7 nM) to 5-HT₂ₐ receptors. This action may mitigate D₂-blockade side effects (e.g., akathisia) and partially alleviate negative/depressive symptoms – a profile atypical for first-generation antipsychotics [3] [7].
  • α₁-Adrenergic Blockade: Potent α₁-adrenergic antagonism (Kᵢ = 1.2 nM) explains autonomic effects like orthostatic hypotension and sedation. This receptor interaction also contributes to its anxiolytic properties in acute psychosis [1] [7].
  • Receptor Interaction Cascade: 5-HT₂ₐ blockade potentiates dopaminergic modulation in cortical regions, enhancing cognitive symptom efficacy. Conversely, α₁-inhibition may counteract D₂-mediated motor side effects via striatal pathway modulation [2] [3].

Table 2: Key Non-Dopaminergic Receptor Interactions

Receptor TypeAffinity (Kᵢ, nM)Physiological ConsequenceClinical Relevance
5-HT₂ₐ4.7Reduced anxiety, mood stabilizationLower EPS risk vs. pure D₂ antagonists
α₁-Adrenergic1.2Vasodilation, sedationOrthostatic hypotension
H₁ Histamine85.6Sedation, weight gainMild compared to phenothiazines
M₁ Muscarinic>1000Minimal anticholinergic effectsLow constipation/dry mouth risk

Comparative Neurochemical Profiling Against Thioxanthene Derivatives

Zuclopenthixol dihydrochloride exhibits distinct receptor engagement patterns versus structurally related thioxanthenes, influencing clinical applications [1] [7].

  • Versus Flupenthixol: While both share thioxanthene cores, zuclopenthixol shows 3-fold higher D₂ affinity but lower 5-HT₂ₐ occupancy. Flupenthixol’s stronger serotonin binding may benefit negative symptoms, whereas zuclopenthixol’s dopamine dominance suits positive symptom control [7].
  • Versus Chlorprothixene: Chlorprothixene has weaker D₂ binding (Kᵢ = 16 nM) but potent H₁ histamine blockade. This results in pronounced sedation but inferior antipsychotic efficacy compared to zuclopenthixol’s balanced profile [1] [7].
  • Structural Determinants: The C4-piperazinyl-ethanol side chain of zuclopenthixol enhances D₂ receptor fit versus shorter-chain thioxanthenes. Its Z-isomer configuration is critical – the E-isomer shows >100-fold lower D₂ affinity [1] [6].

Table 3: Neurochemical Differentiation Within Thioxanthene Class

CompoundD₂ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)α₁ Kᵢ (nM)Primary Clinical Distinction
Zuclopenthixol0.424.71.2Balanced D₁/D₂/5-HT₂ₐ antagonism
Flupenthixol1.32.13.8Enhanced 5-HT₂ₐ:D₂ ratio
Chlorprothixene16.08.90.9Dominant H₁ histamine blockade
Tiotixene0.712.44.5Higher M₁ muscarinic affinity

Properties

CAS Number

58045-23-1

Product Name

Zuclopenthixol dihydrochloride

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride

Molecular Formula

C22H27Cl3N2OS

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.